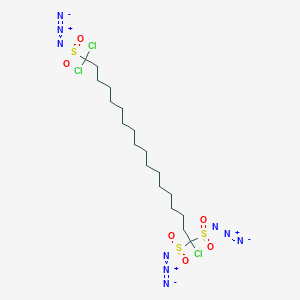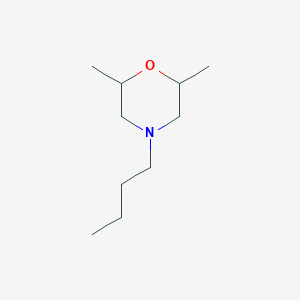
4-Butyl-2,6-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-2,6-dimethylmorpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is particularly notable for its structural features, which include a butyl group at the fourth position and two methyl groups at the second and sixth positions of the morpholine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,6-dimethylmorpholine typically involves the alkylation of 2,6-dimethylmorpholine with butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of high-pressure reactors and automated systems can further optimize the production process.
化学反応の分析
Types of Reactions
4-Butyl-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced morpholine derivatives
Substitution: Alkylated or acylated morpholine derivatives
科学的研究の応用
4-Butyl-2,6-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals, surfactants, and polymers.
作用機序
The mechanism of action of 4-Butyl-2,6-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
類似化合物との比較
Similar Compounds
2,6-Dimethylmorpholine: Lacks the butyl group at the fourth position.
4-Butylmorpholine: Lacks the methyl groups at the second and sixth positions.
2,6-Dimethyl-4-ethylmorpholine: Contains an ethyl group instead of a butyl group at the fourth position.
Uniqueness
4-Butyl-2,6-dimethylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butyl and methyl groups enhances its lipophilicity and alters its reactivity compared to other morpholine derivatives.
特性
CAS番号 |
91342-77-7 |
|---|---|
分子式 |
C10H21NO |
分子量 |
171.28 g/mol |
IUPAC名 |
4-butyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-11-7-9(2)12-10(3)8-11/h9-10H,4-8H2,1-3H3 |
InChIキー |
MZOOYGRZWKJUFA-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CC(OC(C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



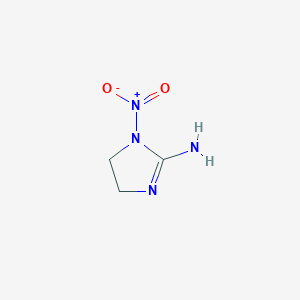

![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
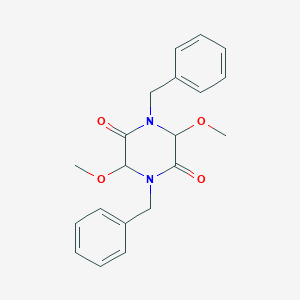
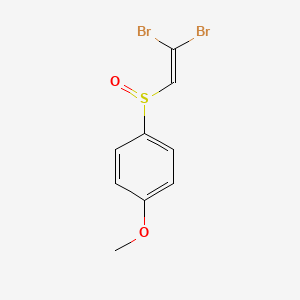
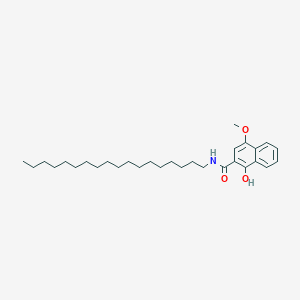
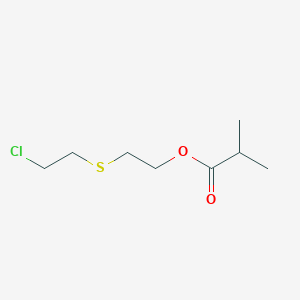

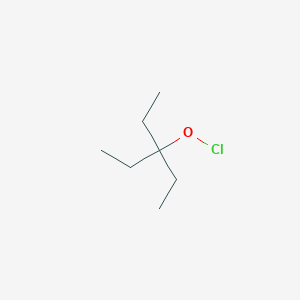
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
